![molecular formula C11H16F2O2 B2615088 Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate CAS No. 2416218-90-9](/img/structure/B2615088.png)

Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

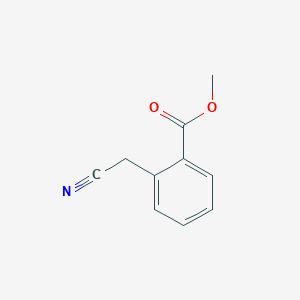

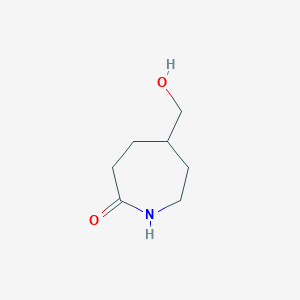

“Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate” is a chemical compound with a bicyclic structure. The bicyclo[3.3.1]nonane core is a common motif in many natural products and pharmaceuticals . The presence of fluorine atoms and a carboxylate ester group could potentially influence its reactivity and physical properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclo[3.3.1]nonane core, with two fluorine atoms attached to one of the bridgehead carbons and a methyl ester group attached to a non-bridgehead carbon .Aplicaciones Científicas De Investigación

Synthesis and Applications in Chemistry

- Total Synthesis of Racemic and Optically Active Coronafacic Acids: The compound (±)-Methyl 3-ethyl-4-oxotricyclo[4.3.0.01,5]nonane-5-carboxylate, closely related to the requested chemical, was used in the synthesis of racemic and optically active coronafacic acids. This synthesis involved a series of complex chemical reactions, highlighting the compound's utility in synthesizing structurally complex molecules (Ohira, 1984).

Advances in Organic Chemistry

- Stable Carbocation in Criegee Rearrangement: A study involving a variant of the methyl bicyclo[3.3.1]nonane structure found that during a Criegee rearrangement, a stable carbocation was observed. This discovery is significant for controlling the selectivity of transformations in organic synthesis (Krasutsky et al., 2000).

Novel Reagents and Chemical Transformations

- Ether Cleavage with B-bromo-9-borabicyclo[3.3.1]nonane: A reagent closely related to the requested compound, B-bromo-9-borabicyclo[3.3.1]nonane, was found effective in cleaving various ethers, demonstrating its potential as a selective and convenient reagent for such transformations in organic chemistry (Bhatt, 1978).

Applications in Structural and Spectroscopic Analysis

- Structural Study of Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate: The molecular structure and conformational behavior of a compound similar to methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate were analyzed using NMR spectroscopy, demonstrating its utility in understanding molecular structures (Arias-Pérez et al., 1995).

Electrophilic Sources and Reactivity

- Use of Carborane Reagents for Electrophilic Reactions: Research on carborane reagents, including methyl carboranes, has shown their effectiveness in producing reactive cations and catalysts, especially when traditional triflates fail. This highlights the potential of related compounds in advanced synthetic applications (Reed, 2010).

Propiedades

IUPAC Name |

methyl (1R,5S)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2O2/c1-15-10(14)7-5-8-3-2-4-9(6-7)11(8,12)13/h7-9H,2-6H2,1H3/t7?,8-,9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXLGJYGYIVYLU-CBLAIPOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCCC(C1)C2(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1C[C@H]2CCC[C@@H](C1)C2(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2615009.png)

![3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2615013.png)

![2-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B2615017.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2615018.png)

![N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2615019.png)

![5-benzyl-N-(4-chlorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615020.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2615025.png)